Bienvenue dans la boutique en ligne BenchChem!

H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2

Dopamine D2 receptor DRD2 selectivity Pancreatic cancer

Ranatensin (CAS 29451-71-6) is a naturally occurring undecapeptide isolated from the skin of the frog Rana pipiens, belonging to the bombesin/neuromedin-B/ranatensin peptide family. With the single-letter sequence pEVPQWAVGHFM-NH₂, a molecular formula of C₆₁H₈₄N₁₆O₁₃S, and a molecular weight of 1281.48 Da, it functions as a non-selective agonist at bombesin receptor subtypes BB1 (NMB-preferring) and BB2 (GRP-preferring), and has recently been characterized as a high-affinity ligand for dopamine D2 receptors (DRD2).

Molecular Formula C61H84N16O13S
Molecular Weight 1281.5 g/mol
Cat. No. B7880908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2
Molecular FormulaC61H84N16O13S
Molecular Weight1281.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C61H84N16O13S/c1-32(2)50(60(89)66-30-49(80)70-45(27-37-29-64-31-67-37)58(87)73-43(25-35-13-8-7-9-14-35)57(86)71-40(52(63)81)22-24-91-6)75-53(82)34(5)68-56(85)44(26-36-28-65-39-16-11-10-15-38(36)39)74-54(83)42(18-20-47(62)78)72-59(88)46-17-12-23-77(46)61(90)51(33(3)4)76-55(84)41-19-21-48(79)69-41/h7-11,13-16,28-29,31-34,40-46,50-51,65H,12,17-27,30H2,1-6H3,(H2,62,78)(H2,63,81)(H,64,67)(H,66,89)(H,68,85)(H,69,79)(H,70,80)(H,71,86)(H,72,88)(H,73,87)(H,74,83)(H,75,82)(H,76,84)/t34-,40-,41-,42-,43-,44-,45-,46-,50-,51-/m0/s1
InChIKeyAUOCWSNQHWTPIJ-JMYPGRSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatensin (H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2): Undecapeptide Bombesin Receptor Agonist for Multi-Target Pharmacological Research


Ranatensin (CAS 29451-71-6) is a naturally occurring undecapeptide isolated from the skin of the frog Rana pipiens, belonging to the bombesin/neuromedin-B/ranatensin peptide family [1]. With the single-letter sequence pEVPQWAVGHFM-NH₂, a molecular formula of C₆₁H₈₄N₁₆O₁₃S, and a molecular weight of 1281.48 Da, it functions as a non-selective agonist at bombesin receptor subtypes BB1 (NMB-preferring) and BB2 (GRP-preferring), and has recently been characterized as a high-affinity ligand for dopamine D2 receptors (DRD2) [2][3]. Its unique pharmacological fingerprint—combining bombesin receptor agonism with dopaminergic activity—distinguishes it from all other members of the bombesin-like peptide family [4].

Why Bombesin, Litorin, or Neuromedin B Cannot Substitute for Ranatensin in Receptor Pharmacology Studies


Ranatensin occupies a unique pharmacological niche that cannot be replicated by its closest structural analogs. Unlike bombesin—which preferentially activates the GRP-preferring receptor (BB2) with approximately 19-fold selectivity over the NMB-preferring receptor (BB1)—ranatensin exhibits balanced high-affinity dual agonism at both BB1 and BB2 subtypes [1][2]. Critically, ranatensin possesses a previously unrecognized high-affinity interaction with dopamine D2 receptors (IC₅₀ = 12.69 nM) that is entirely absent in bombesin, litorin, and neuromedin B, whose primary molecular targets are restricted to bombesin receptor subtypes [3]. Furthermore, the Val-Pro dipeptide motif uniquely inserted in ranatensin's N-terminal region (absent in the otherwise similar litorin sequence) confers distinct potency and efficacy profiles across smooth muscle preparations, feeding behavior assays, and hemodynamic responses that differ markedly from those of its truncated or substituted analogs [4]. These multi-dimensional differences mean that selecting bombesin, litorin, or neuromedin B as a surrogate for ranatensin would produce fundamentally different—and in the case of dopaminergic readouts, entirely absent—pharmacological outcomes.

Ranatensin Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement Decisions


DRD2 vs. DRD1 Selectivity: Ranatensin as a >787-Fold Dopamine D2 Receptor-Preferring Ligand

Ranatensin exhibits a profound selectivity for dopamine D2 receptors (DRD2) over D1 receptors (DRD1), a property not shared by bombesin, litorin, or neuromedin B, which lack significant dopaminergic activity. In competitive radioligand binding assays using rat brain membranes, ranatensin displaced [³⁵S]GTPγS binding at DRD2 with an IC₅₀ of 12.69 ± 1.21 nM, whereas displacement at DRD1 was negligible (IC₅₀ > 10,000 nM), yielding a selectivity ratio exceeding 787-fold [1]. In rat spinal cord homogenates, DRD2 IC₅₀ was 48.78 ± 1.15 nM with DRD1 again >10,000 nM (>205-fold selectivity) [1]. This dopaminergic activity is structurally unique to ranatensin within the bombesin-like peptide family; bombesin, litorin, and neuromedin B do not engage dopamine receptors at comparable concentrations, as their primary targets are restricted to BB1 and BB2 bombesin receptor subtypes [2].

Dopamine D2 receptor DRD2 selectivity Pancreatic cancer Competition binding

Balanced BB1/BB2 Dual Agonism: Ranatensin vs. Bombesin and Neuromedin B Receptor Subtype Selectivity

Ranatensin demonstrates a balanced, non-discriminating high-affinity profile across both mammalian bombesin receptor subtypes, in contrast to the subtype-biased profiles of bombesin and neuromedin B. At the GRP-preferring receptor (BB2/GRPR), relative affinities were litorin = ranatensin = bombesin > GRP > neuromedin B, with ranatensin exhibiting an IC₅₀ of approximately 15–20 nM [1]. At the NMB-preferring receptor (BB1/NMBR), the rank order shifted to litorin = neuromedin B = ranatensin > bombesin > GRP, with ranatensin showing approximately 2.4-fold higher affinity (IC₅₀ ≈ 8 nM) than bombesin (IC₅₀ ≈ 19 nM) [2]. This balanced dual agonism contrasts with bombesin's significant BB2 preference (~19-fold) and neuromedin B's extreme BB1 selectivity (>100-fold over BB2), positioning ranatensin as the only natural peptide that engages both subtypes with near-equivalent high affinity [1][2].

Bombesin receptor subtypes BB1/NMBR BB2/GRPR Receptor selectivity

Species-Specific Divergent Hemodynamic Profile: Vasopressor in Dog/Rabbit, Vasodepressor in Monkey

Ranatensin's hemodynamic profile is uniquely species-dependent in a manner that distinguishes it from all other vasoactive peptides including bombesin. In dogs and rabbits, ranatensin (10–50 μg/mL, 0.1–1 mL i.v.) raised blood pressure with approximately one-tenth the potency of angiotensin, acting via a direct peripheral vasoconstrictor mechanism resistant to blockade by atropine, phentolamine, propranolol, or hexamethonium [1]. In striking contrast, ranatensin lowered blood pressure in the monkey with a potency equivalent to eledoisin, a response similarly resistant to autonomic and histaminergic blockade [1]. This species-divergent profile—pressor in dog/rabbit, depressor in monkey—is unlike bombesin, which consistently produces hypertension across species, and unlike angiotensin and bradykinin, which exhibit uniform directionality [1][2]. Furthermore, ranatensin displays no cross-tachyphylaxis with angiotensin amide, bradykinin, or norepinephrine, confirming a distinct receptor mechanism [1].

Blood pressure Vascular pharmacology Species-specific response Hemodynamics

Attenuated Gastrointestinal Hormone Release: Reduced Gastrin and Pancreatic Polypeptide Stimulation vs. Bombesin

Ranatensin is significantly less potent than bombesin in stimulating gastrointestinal hormone release, a pharmacodynamic distinction critical for experimental designs where GI hormone confounds must be minimized. In dogs with chronic gastric fistulas receiving intravenous infusion (1.2 μg·kg⁻¹·h⁻¹ for 90 min), the peak increment of plasma gastrin released by bombesin nonapeptide (B9) was 95 ± 16 fmol/mL, compared to only 22 ± 6 fmol/mL for ranatensin and 18 ± 4 fmol/mL for litorin (B9 vs. ranatensin: P < 0.01) [1]. Similarly, B9 produced a peak pancreatic polypeptide (PP) increment of 600 ± 50 fmol/mL vs. ranatensin at 98 ± 11 fmol/mL (P < 0.01), representing an approximately 6.1-fold greater PP release by bombesin [1]. For gastric acid secretion, B9 produced a peak of 356 ± 124 μequiv./min compared to basal secretion of 23 ± 4 μequiv./min; ranatensin and litorin also stimulated acid secretion but with no significant difference among the bombesin-like peptides tested [1]. This profile—potent acid secretagogue but attenuated gastrin and PP release—is unique to ranatensin among bombesin family members.

Gastrin release Pancreatic polypeptide Gastric acid secretion GI endocrinology

Behavioral Pharmacology: Feeding Inhibition Potency Ranking and Modality-Dependent Effects vs. Bombesin and Litorin

Ranatensin inhibits feeding behavior with an intermediate potency between bombesin and litorin, but with qualitatively distinct modality-dependent effects. In peripheral administration paradigms, the relative potency for feeding inhibition ranked bombesin > AcGRP-(20-27) > ranatensin > litorin > bombesin-(8-14) across a dose range of 100 pmol–100 nmol [1]. Intracerebroventricular (ICV) studies revealed more nuanced differences: while all three peptides inhibited drinking and feeding, they exhibited different selectivity of action on drinking elicited by different dipsogenic stimuli, and different potency and effectiveness in inhibiting food intake induced by food deprivation [2]. The effects of the three peptides were markedly affected by the modality of administration (pulse injection vs. continuous infusion), suggesting that ranatensin's in vivo behavioral profile is not simply a weaker version of bombesin's but rather reflects distinct receptor engagement kinetics and/or differential recruitment of receptor subtypes in CNS feeding circuits [2].

Feeding inhibition Ingestive behavior Intracerebroventricular Satiety peptides

Structural Determinant of Pharmacological Divergence: The N-Terminal Val-Pro Insertion Distinguishes Ranatensin from Litorin

The critical structural feature distinguishing ranatensin from litorin is the N-terminal Val-Pro dipeptide insertion. Ranatensin (Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂) contains an 11-residue sequence with a Val-Pro motif inserted between the N-terminal pyroglutamyl residue and Gln⁴, whereas litorin (Pyr-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH₂) is a 9-residue peptide lacking this insertion [1]. This structural difference produces measurable pharmacological consequences: in a parallel bioassay across 9 smooth muscle preparations, ranatensin and litorin were the only members of the litorin/phyllolitorin subfamily that presented a full spectrum of potency equalling or surpassing bombesin, whereas all other natural and synthetic members of these subfamilies showed sharply dissociated potency spectra across different smooth muscle preparations [2]. The Val-Pro insertion thus appears critical for maintaining the broad-spectrum smooth muscle activity profile, yet simultaneously confers the unique dopaminergic pharmacology (DRD2 IC₅₀ = 12.69 nM) that is absent in litorin [3]. This establishes ranatensin as a structurally distinct pharmacological entity rather than a simple litorin homolog.

Structure-activity relationship Val-Pro motif Litorin Smooth muscle bioassay

High-Impact Research and Industrial Application Scenarios for Ranatensin (H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2)


DRD2-Selective Peptide Tool for Dopaminergic Cancer Biology Research

Ranatensin's >787-fold DRD2-over-DRD1 selectivity (IC₅₀ DRD2 = 12.69 nM vs. DRD1 > 10,000 nM in rat brain membranes) establishes it as the only bombesin-family peptide with validated dopaminergic pharmacology [1]. In pancreatic cancer cell lines (PANC-1, BxPC-3, Capan-1) expressing DRD2, ranatensin can be deployed to dissect DRD2-mediated signaling contributions to cell proliferation and migration, independent of bombesin receptor activation. Unlike synthetic DRD2 antagonists such as pimozide (IC₅₀ ≈ 15–25 μM against these cell lines), ranatensin operates in the nanomolar range, offering substantially higher potency for receptor-level studies. The absence of significant DRD2 binding by bombesin, litorin, or neuromedin B makes ranatensin the sole peptide-based option for investigating dopamine D2 receptor pharmacology in a bombesin-peptide scaffold context .

Dual BB1/BB2 Bombesin Receptor Probe for Prostate Cancer Theranostics Development

Given that GRPR (BB2) and NMBR (BB1) co-exist in a significant population of prostate cancer patients, ranatensin's balanced dual-receptor affinity (BB1 IC₅₀ ≈ 8 nM; BB2 IC₅₀ ≈ 15–20 nM) makes it the preferred pharmacophore backbone for developing PET/SPECT imaging agents capable of comprehensive tumor characterization [1]. Radiolabeled ranatensin analogs (⁶⁸Ga-DOTA-RN1, ⁹⁹ᵐTc-RN2) have demonstrated Kd values of 32.27–126.0 nM for GRP/NMB receptors in DU-145 prostate cancer cells with >95% radiochemical purity, >90% cell viability at concentrations up to 100 μM, and <6% hemolysis . Neither bombesin-derived (BB2-biased) nor neuromedin B-derived (BB1-biased) probes can achieve this simultaneous dual-subtype targeting, positioning ranatensin-based constructs as the only molecular platform for single-agent, dual-receptor prostate cancer imaging .

Species-Specific Vascular Reactivity Model for Bombesin Receptor Subtype Characterization

Ranatensin's uniquely inverted hemodynamic profile—pressor in dog/rabbit, depressor in monkey—provides an irreplaceable pharmacological tool for characterizing bombesin receptor subtype distribution and function across vascular beds [1]. Unlike bombesin (uniform pressor) or angiotensin/bradykinin (uniform directionality), ranatensin's species-dependent response inversion enables direct comparative studies of receptor-effector coupling mechanisms in different mammalian vascular systems. The peptide's resistance to blockade by atropine, phentolamine (α-adrenergic), propranolol (β-adrenergic), and hexamethonium (ganglionic) confirms a direct vascular smooth muscle mechanism independent of autonomic innervation, facilitating clean experimental isolation of bombesin receptor-mediated vascular effects [1].

Dissociated GI Endocrinology Model: Gastric Acid Secretion Without Hypergastrinemia

For researchers studying bombesin receptor-mediated gastric acid secretion requiring minimization of gastrin and pancreatic polypeptide confounds, ranatensin's dissociated profile (robust acid secretion with 4.3-fold lower gastrin release and 6.1-fold lower PP release vs. bombesin, P < 0.01) makes it the preferred agonist [1]. In canine models with chronic gastric fistulas, ranatensin (1.2 μg·kg⁻¹·h⁻¹ i.v. for 90 min) stimulates physiologically relevant acid output while producing gastrin increments (22 ± 6 fmol/mL) that are substantially lower than a standard protein meal (39 ± 5 fmol/mL), enabling experimental paradigms where physiological gastrin tone is desired without the pharmacological hypergastrinemia induced by bombesin [1].

Quote Request

Request a Quote for H-Pyr-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.